

Application Notes and Protocols for 4-Phenyl-4-(1-piperidinyl)cyclohexanol

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Compound of Interest

Compound Name: 4-Phenyl-4-(1-piperidinyl)cyclohexanol

Cat. No.: B162774

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** (PPC), a primary metabolite of the dissociative anesthetic phencyclidine (PCP).^{[1][2]} This document includes detailed protocols for relevant in vitro and in vivo assays, quantitative data from preclinical studies, and visualizations of the key signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro binding and functional data for the trans isomer of **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

Assay	Preparation	Compound	IC50 / Ki	Reference
[³ H]TCP Binding	Well-washed rat cortical membranes	(trans)-4-PPC	Less active than PCP	[3]
[³ H]Dopamine Uptake	Rat striatal synaptosomes	(trans)-4-PPC	Similar to PCP	[3]

Experimental Protocols

Synthesis of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol

Objective: To synthesize the cis and trans isomers of **4-Phenyl-4-(1-piperidinyl)cyclohexanol**. The following is a general representative method based on the synthesis of structurally related compounds.

Materials:

- 4-piperidone
- Phenylmagnesium bromide (Grignard reagent)
- Piperidine
- Sodium borohydride (NaBH_4) or Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

- Grignard Reaction:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-piperidone in anhydrous diethyl ether or THF.
 - Cool the solution in an ice bath.

- Slowly add a solution of phenylmagnesium bromide in diethyl ether or THF dropwise with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
- Reductive Amination:
 - Dissolve the crude tertiary alcohol in a suitable solvent such as methanol or ethanol.
 - Add piperidine to the solution.
 - Slowly add a reducing agent such as sodium borohydride in portions at $0\text{ }^\circ\text{C}$.
 - Stir the reaction mixture at room temperature for several hours.
 - Quench the reaction by adding water.
 - Extract the product with an organic solvent.
 - Dry the organic layer over MgSO_4 , filter, and evaporate the solvent.
- Isomer Separation:
 - The resulting mixture of cis and trans isomers can be separated using column chromatography on silica gel.
 - A gradient of ethyl acetate in hexane is typically effective for separating the two isomers.
 - Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing each pure isomer.

- Confirm the identity and purity of the separated isomers using analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vivo Locomotor Activity Assay in Mice

Objective: To assess the effect of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** on spontaneous locomotor activity in mice. The trans isomer has been shown to cause a dose-related increase in locomotor activity.[3][4]

Materials:

- Male ICR mice (or other suitable strain)
- Open-field activity chambers equipped with infrared beams
- **trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol**
- Vehicle (e.g., sterile saline)
- Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

- Acclimation:
 - House the mice in the testing room for at least 60 minutes before the experiment to allow for acclimation to the new environment.[5]
 - Handle the mice for several days prior to the experiment to reduce stress.
- Habituation:
 - Place each mouse individually into the center of an open-field arena.
 - Allow the mice to explore the arena freely for a 30-60 minute habituation period to establish a baseline activity level.[5]
- Drug Administration:

- Following habituation, remove each mouse from the arena.
- Administer the desired dose of trans-4-PPC (e.g., 10, 20, 30 mg/kg) or vehicle via intraperitoneal injection.[4]
- Immediately return the mouse to the same open-field arena.
- Data Recording:
 - Record locomotor activity for 60-120 minutes post-injection.[5]
 - The activity monitoring system will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
 - Collect data in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
- Data Analysis:
 - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of trans-4-PPC to the vehicle control group.

In Vitro Neuromuscular Junction (NMJ) Blockade Assay

Objective: To evaluate the potential of **4-Phenyl-4-(1-piperidiny)cyclohexanol** to block neuromuscular transmission in an in vitro setting. This protocol is adapted from established methods for studying neuromuscular blocking agents.[6][7]

Materials:

- Phrenic nerve-hemidiaphragm preparation from a rat or mouse
- Organ bath with Krebs-Ringer solution (oxygenated with 95% O₂ and 5% CO₂) maintained at 37°C
- Stimulating electrodes
- Force transducer

- Data acquisition system
- **4-Phenyl-4-(1-piperidinyl)cyclohexanol** (cis and trans isomers)

Protocol:

- Tissue Preparation:
 - Humanely euthanize a rodent according to institutional guidelines.
 - Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.
- Mounting:
 - Mount the hemidiaphragm in the organ bath containing oxygenated Krebs-Ringer solution.
 - Attach the central tendon to an isometric force transducer to measure muscle contraction.
 - Place the phrenic nerve on the stimulating electrodes.
- Stimulation and Baseline Recording:
 - Apply supramaximal electrical stimuli to the phrenic nerve (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit muscle twitches.
 - Record a stable baseline of twitch tension for 20-30 minutes.
- Drug Application:
 - Add **4-Phenyl-4-(1-piperidinyl)cyclohexanol** to the organ bath in a cumulative concentration-dependent manner.
 - Allow the preparation to equilibrate at each concentration until a steady-state response is achieved.
- Data Recording and Analysis:
 - Record the twitch tension throughout the experiment.

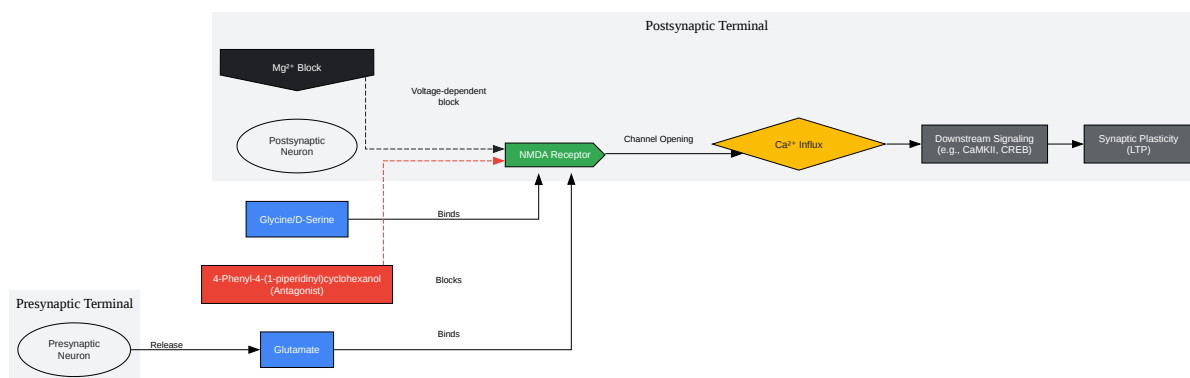
- Calculate the percentage inhibition of twitch height at each drug concentration relative to the baseline.
- Plot a concentration-response curve and determine the IC50 value (the concentration of the compound that produces 50% inhibition of the maximal response).

Signaling Pathways

4-Phenyl-4-(1-piperidinyl)cyclohexanol, as a metabolite of PCP, is expected to interact with multiple targets in the central nervous system. The primary signaling pathways of interest are the NMDA receptor and the Sigma-1 receptor.

NMDA Receptor Signaling Pathway

PCP is a well-known non-competitive antagonist of the NMDA receptor.^[8] By blocking the NMDA receptor ion channel, it prevents the influx of Ca^{2+} , which is a critical step in long-term potentiation and synaptic plasticity.

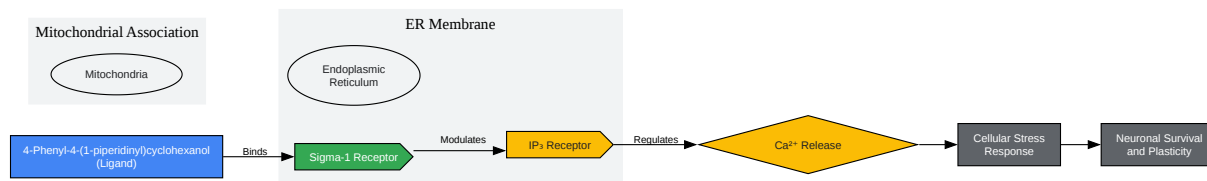


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Caption: NMDA receptor antagonism by **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[1][9] Many psychoactive compounds, including some structurally related to PPC, are known to interact with Sigma-1 receptors.

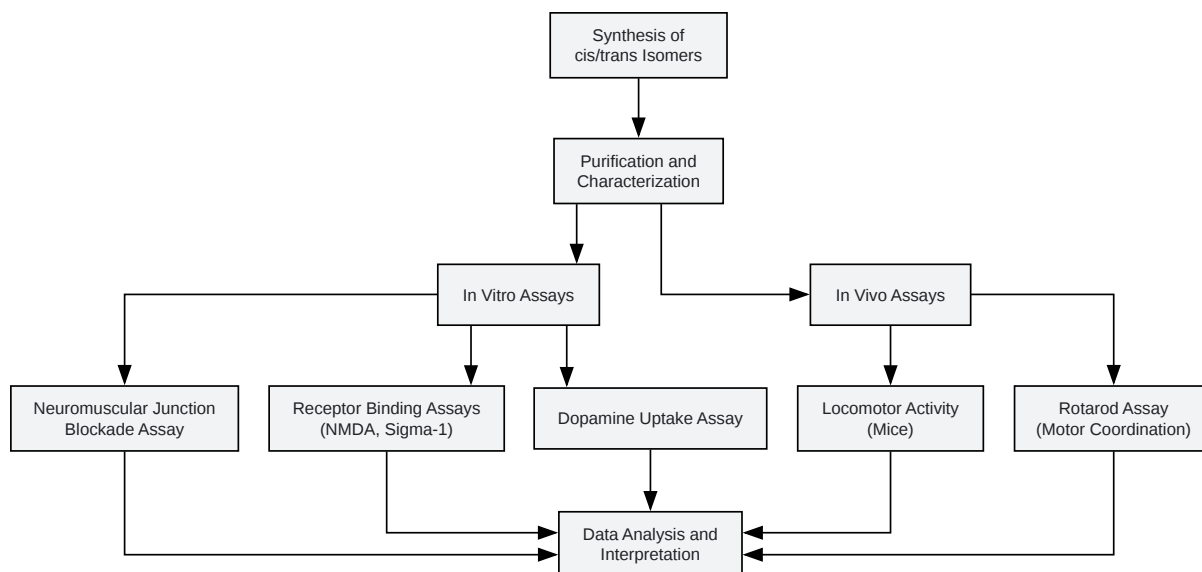


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Caption: Modulation of cellular signaling by **4-Phenyl-4-(1-piperidinyl)cyclohexanol** via the Sigma-1 receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.



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Caption: Preclinical experimental workflow for **4-Phenyl-4-(1-piperidinyl)cyclohexanol**.

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